3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Its chemical structure is defined by the molecular formula and a CAS number of 1171920-70-9, indicating its unique identity within chemical databases .
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is classified as a nitrogen-containing heterocycle, which is a category of compounds that includes at least one nitrogen atom in a ring structure. It is synthesized primarily through organic chemistry methods that involve cyclocondensation reactions. The compound is often sourced from commercial suppliers for research purposes, suggesting its relevance in ongoing scientific investigations and applications .
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate under high-temperature conditions. This method effectively forms the imidazole ring while introducing the methyl group at the 3-position of the imidazo moiety. Alternative synthetic routes may include variations in starting materials or reaction conditions to optimize yield and purity .
The compound is produced on a scale sufficient to meet scientific demands, with various suppliers offering it for research purposes. This indicates established methods for large-scale synthesis that adhere to quality control standards necessary for laboratory use .
The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The presence of the hydroxyl group at the 6-position contributes to its reactivity and potential biological activity. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets .
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol can undergo several chemical reactions, including:
Typical reagents used in these reactions include halogenated compounds, phase transfer catalysts, and oxidizing or reducing agents. The specific outcomes of these reactions depend heavily on the choice of reagents and reaction conditions employed during synthesis .
The products formed from these reactions can vary widely; for instance, reactions involving halogenated derivatives may yield regioisomeric compounds that retain or modify the original biological activity of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol .
The mechanism of action for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol involves its interaction with specific cellular pathways. Research indicates that related compounds can inhibit intracellular Akt activation and influence downstream targets such as PRAS40. This modulation affects cell signaling pathways critical for cell proliferation and survival.
The compound has been shown to influence various biochemical pathways, particularly those related to cancer cell signaling. Its role as a potential inhibitor of kinases suggests that it may interfere with processes like microtubule assembly and cellular metabolism, leading to cytotoxic effects against multiple cancer cell lines .
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol appears as a lyophilized powder with a purity level typically around 95%. It should be stored at -20°C to maintain stability over time.
The compound exhibits properties typical of heterocyclic organic compounds, including solubility in polar solvents due to the presence of hydroxyl groups. Its molecular weight is approximately 149.15 g/mol, which influences its reactivity and interaction with biological systems .
The primary applications of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol lie in medicinal chemistry and pharmacology. It has been investigated for its potential anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth. Additionally, it may serve as a lead compound for developing new therapeutics aimed at treating inflammatory diseases or autoimmune disorders by modulating kinase activity within cells .
Rhodium(I) complexes ligated with chiral bisphosphines have emerged as powerful catalysts for the regioselective functionalization of N-heteroaromatic systems, including benzimidazole and imidazopyridine scaffolds. The intermolecular hydroheteroarylation of α-substituted acrylates using Rh(I)-CTH-(R)-Xylyl-P-Phos catalysts enables direct C2-alkylation of 3-methyl-3H-imidazo[4,5-b]pyridine derivatives. Mechanistic studies reveal a pathway distinct from enantioselective protonation, instead involving:
Table 1: Key Reaction Parameters for Rh(I)-Catalyzed C2-Alkylation
Parameter | Optimal Condition | Impact on Selectivity/Yield |
---|---|---|
Ligand | CTH-(R)-Xylyl-P-Phos | >90% ee; prevents product epimerization |
Acrylate Substituent | α-Methylacrylate | 92% yield; linear selectivity |
Temperature | 80–100°C | Balances kinetics/enantiocontrol |
Solvent | Toluene | Minimizes catalyst decomposition |
Regioselectivity in imidazopyridine alkylation is governed by electronic and steric factors:
Electronic effects of the imidazo[4,5-b]pyridine N-oxide moiety further enhance C2 electrophilicity, promoting insertion over protonation.
Microwave irradiation revolutionizes imidazopyridine synthesis by enabling rapid, high-yielding cyclizations and functionalizations under solvent-free conditions:
Table 2: Microwave vs. Conventional Synthesis of Imidazopyridine Derivatives
Parameter | Microwave Protocol | Conventional Heating |
---|---|---|
Reaction Time | 4–10 minutes | 12–24 hours |
Typical Yield | 80–95% | 50–75% |
Solvent Consumption | None | 20–50 mL/g product |
Energy Input | 150–300 W | >500 W (reflux) |
Solid-phase synthesis (SPS) enables parallelized, automated production of imidazopyridine libraries anchored to polymeric resins:
Table 3: Solid-Phase Synthesis Parameters for Imidazopyridine Libraries
Parameter | Specification | Effect on Efficiency |
---|---|---|
Resin Type | Wang resin (acid-labile) | Cleavage yield: >85% |
Coupling Reagent | HATU/DIPEA | Coupling efficiency: >98% per step |
Solvent System | γ-Valerolactone (GVL) | Green alternative to DMF; purity >70% |
Scale | 0.05–0.5 mmol/reactor | Enables milligram-to-gram output |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7